molecular formula C9H6Br2OS2 B12948686 Bis(5-bromothiophen-2-yl)methanol

Bis(5-bromothiophen-2-yl)methanol

Cat. No.: B12948686
M. Wt: 354.1 g/mol
InChI Key: FNOSSRVPZNOTHN-UHFFFAOYSA-N
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Description

Bis(5-bromothiophen-2-yl)methanol: is an organic compound that features two brominated thiophene rings attached to a central methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(5-bromothiophen-2-yl)methanol typically involves the bromination of thiophene followed by a coupling reaction to introduce the methanol group. One common method involves the use of 5-bromothiophene-2-carbaldehyde as a starting material, which is then subjected to a Grignard reaction with methylmagnesium bromide to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: Bis(5-bromothiophen-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atoms can be reduced to hydrogen, yielding the non-brominated thiophene derivative.

    Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.

Major Products:

    Oxidation: Products include 5-bromothiophene-2-carboxaldehyde or 5-bromothiophene-2-carboxylic acid.

    Reduction: The major product is 5-thiophen-2-ylmethanol.

    Substitution: Products vary depending on the nucleophile used, such as 5-alkylthiophene derivatives.

Scientific Research Applications

Bis(5-bromothiophen-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(5-bromothiophen-2-yl)methanol largely depends on its application. In organic electronics, its role is primarily structural, contributing to the formation of conductive polymers and enhancing the electronic properties of materials. The bromine atoms and methanol group can participate in various chemical reactions, facilitating the formation of new bonds and functional groups .

Comparison with Similar Compounds

    Bis(thiophen-2-yl)methanol: Lacks the bromine atoms, resulting in different reactivity and electronic properties.

    5-Bromothiophene-2-carbaldehyde: A precursor in the synthesis of Bis(5-bromothiophen-2-yl)methanol, with different functional groups.

    4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole: A related compound used in the synthesis of donor-acceptor polymers

Uniqueness: this compound is unique due to the presence of both bromine atoms and a methanol group, which provide versatile reactivity and make it a valuable intermediate in organic synthesis and materials science .

Properties

Molecular Formula

C9H6Br2OS2

Molecular Weight

354.1 g/mol

IUPAC Name

bis(5-bromothiophen-2-yl)methanol

InChI

InChI=1S/C9H6Br2OS2/c10-7-3-1-5(13-7)9(12)6-2-4-8(11)14-6/h1-4,9,12H

InChI Key

FNOSSRVPZNOTHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C(C2=CC=C(S2)Br)O

Origin of Product

United States

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